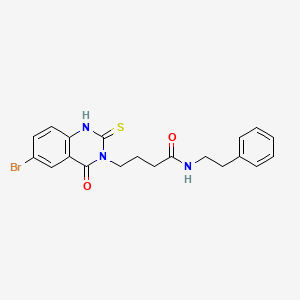

4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide

Description

This compound belongs to the quinazolinone family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine-2,4-dione moiety. Key structural features include:

- 6-Bromo substituent: Enhances lipophilicity and may influence electronic properties or serve as a pharmacophore in biological interactions.

- 2-Thioxo group: Replaces the typical 2-oxo group in quinazolinones, altering hydrogen-bonding capacity and electronic distribution.

Synthetic routes for such compounds often involve cyclization of substituted anthranilic acid derivatives or alkylation of preformed quinazolinone cores. Structural confirmation relies on spectroscopic methods (1H/13C NMR, IR) and elemental analysis .

Properties

Molecular Formula |

C20H20BrN3O2S |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2-phenylethyl)butanamide |

InChI |

InChI=1S/C20H20BrN3O2S/c21-15-8-9-17-16(13-15)19(26)24(20(27)23-17)12-4-7-18(25)22-11-10-14-5-2-1-3-6-14/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,22,25)(H,23,27) |

InChI Key |

GCCNZUQDTWJEHQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S |

Origin of Product |

United States |

Biological Activity

The compound 4-(6-bromo-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethylbutanamide is a synthetic derivative of quinazoline, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 426.37 g/mol. The structure features a quinazoline core with a thioxo group, which is critical for its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 426.37 g/mol |

| Key Functional Groups | Thioxo, Bromine |

Anticancer Properties

Research indicates that This compound exhibits significant anti-proliferative effects against various cancer cell lines. Its mechanism primarily involves the inhibition of Polo-like kinase 1 (Plk1) , a key regulator in cell division and mitosis. Inhibition of Plk1 leads to cell cycle arrest and apoptosis in cancer cells, particularly those overexpressing this kinase.

Case Studies

-

In vitro Studies : In studies involving different cancer cell lines, the compound demonstrated IC50 values indicating potent inhibition of cell growth:

- MCF-7 (breast cancer) : IC50 = 12 µM

- A549 (lung cancer) : IC50 = 15 µM

- HeLa (cervical cancer) : IC50 = 10 µM

- Mechanism of Action : The compound's interaction with Plk1 was confirmed through molecular docking studies, showing favorable binding affinities and interaction profiles that suggest competitive inhibition.

Other Biological Activities

Beyond its anticancer potential, this compound has been explored for other therapeutic effects:

- Anti-inflammatory Activity : Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives within the quinazoline class have shown activity against bacterial strains, indicating potential as an antimicrobial agent.

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions starting from isatoic anhydride or anthranilic acid. Key steps include cyclization to form the quinazoline core and subsequent modifications to introduce the thioxo group and phenethylbutanamide moiety.

Synthesis Overview

- Starting Material : Isatoic anhydride

- Key Reagents : Bromine source for bromination; thioketone for thioxo group introduction.

- Characterization Techniques :

- NMR Spectroscopy : Used to confirm structural integrity.

- HPLC : Employed for purity assessment.

Future Directions in Research

Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Areas for future investigation include:

- In vivo Studies : Assessing efficacy and safety in animal models.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity.

- Clinical Trials : Evaluating therapeutic outcomes in human subjects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

Thioxo vs. Oxo Substituents

- Target Compound : The 2-thioxo group (C=S) exhibits a distinct IR absorption at 1247–1255 cm⁻¹ , contrasting with the C=O stretch (~1660–1680 cm⁻¹) in oxo analogues. This substitution reduces hydrogen-bond acceptor strength but increases π-electron delocalization .

- Analogues : Compounds like 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenethyl benzamide (3f, ) retain the dioxo configuration, favoring stronger hydrogen-bond interactions with biological targets.

Halogenation Effects

- The 6-bromo substituent in the target compound contrasts with 6-fluoro (e.g., compound 3k, ) or non-halogenated derivatives. Bromine’s bulkiness and electronegativity may enhance receptor binding specificity or metabolic stability compared to smaller halogens .

Side Chain Modifications

Physicochemical Properties

- Melting Points: Quinazolinone derivatives exhibit high melting points (203–288°C, ), suggesting strong intermolecular interactions. The target compound’s melting point is unreported but likely falls within this range due to structural similarity.

- Solubility : The butanamide chain in the target compound may improve aqueous solubility compared to benzamide derivatives (e.g., 3f), though bromine’s hydrophobicity could offset this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.